molecular formula C9H12N2O2 B3264127 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid CAS No. 385449-77-4

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B3264127
CAS No.: 385449-77-4
M. Wt: 180.2 g/mol
InChI Key: XFQKWWXKWWWYRH-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is an organic compound with the chemical formula C₉H₁₂N₂O₂ It is a white crystalline solid that is soluble in water and various organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid typically involves the reaction of 6-aminopyridine with a suitable alkylating agent. One common method is the alkylation of 6-aminopyridine with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

Scientific Research Applications

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by interacting with key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Aminopyridin-3-yl)acetic acid
  • 3-(6-Aminopyridin-3-yl)acrylate
  • N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylpropanoic acid moiety differentiates it from other aminopyridine derivatives, providing unique properties that can be exploited in various applications .

Properties

IUPAC Name

2-(6-aminopyridin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,8(12)13)6-3-4-7(10)11-5-6/h3-5H,1-2H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQKWWXKWWWYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
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2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
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2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
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2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
Reactant of Route 5
2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
Reactant of Route 6
2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

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